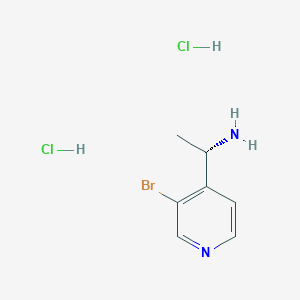

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

Description

This compound is a chiral amine derivative featuring a 3-bromopyridinyl substituent and exists as a dihydrochloride salt. Its molecular formula is deduced as C₇H₁₀BrN₂·2HCl (molecular weight: 284.44 g/mol based on adduct calculations from ). The stereochemistry at the C1 position (1S-configuration) and the bromine atom on the pyridine ring are critical to its structural identity. Predicted collision cross-section (CCS) values for various adducts range between 133.3–139.0 Ų (Table 1), indicating moderate molecular size and rigidity in gas-phase analyses .

Properties

IUPAC Name |

(1S)-1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQKEGANYHMEV-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring. This is usually achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Amine Introduction: The brominated pyridine is then subjected to a reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under conditions that promote nucleophilic substitution. This step introduces the amine group at the 1-position of the ethan-1-amine moiety.

Formation of Dihydrochloride Salt: The final step involves converting the free base of the amine into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., ether or tetrahydrofuran).

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include imines, nitriles, or carboxylic acids.

Reduction: Products include primary amines or alcohols.

Scientific Research Applications

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Predicted CCS Values for Adducts ()

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 201.00218 | 133.9 |

| [M+Na]+ | 222.98412 | 137.0 |

| [M+NH4]+ | 218.02872 | 139.0 |

| [M+K]+ | 238.95806 | 137.3 |

| [M-H]- | 198.98762 | 134.8 |

No literature or patent data are available for this compound, suggesting it is primarily used as a synthetic intermediate or building block in early-stage drug discovery .

Comparison with Structurally Similar Compounds

The Enamine Building Blocks Catalogue () lists several dihydrochloride salts and substituted amines, enabling structural and functional comparisons:

Substituent Effects on Aromatic Rings

- Bromine vs. Chlorine/Methoxy Groups: The target compound’s 3-bromopyridinyl group differs from 3,5-dimethoxyphenyl in "1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride" (C₁₁H₁₆ClNO, MW 213.7) . Bromine’s larger atomic radius and lower electronegativity compared to chlorine or methoxy groups may enhance lipophilicity and alter π-π stacking interactions in binding assays.

Backbone and Salt Form Comparisons

- Dihydrochloride Salts: The dihydrochloride form enhances water solubility and crystallinity, a feature shared with "1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride" (C₆H₁₃Cl₂N₃S, MW 230.16) . However, the pyrazol-4-amine backbone in the latter introduces nitrogen-rich heterocyclic rigidity, contrasting with the pyridine-ethylamine flexibility of the target compound. "N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride" () combines a piperidine ring with a sulfonamide group, enabling hydrogen bonding distinct from the target’s pyridine-bromine motif.

Molecular Weight and Functional Groups

Table 2: Molecular Weight and Functional Group Comparison ()

| Compound Name (Example) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₇H₁₀BrN₂·2HCl | 284.44 | 3-Bromopyridinyl, ethanamine |

| 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride | C₁₁H₁₆ClNO | 213.7 | Dimethoxyphenyl, piperidine |

| 1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride | C₆H₁₃Cl₂N₃S | 230.16 | Pyrazole, methylsulfanyl |

| 2-(5-Chloro-2-methylphenyl)ethan-1-amine | Not provided | Not provided | Chlorophenyl, ethanamine |

Key Differentiators and Implications

Bromine vs. Halogen/Methoxy Substitutents: Bromine’s polarizability may improve binding to hydrophobic pockets in biological targets compared to chlorine or methoxy groups.

Amine Positioning: The primary amine in the target compound is directly attached to a chiral carbon, unlike secondary/tertiary amines in analogues like "N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride." This could influence protonation states and solubility at physiological pH.

Lack of Comparative CCS Data : While CCS values for the target compound suggest a compact structure, similar data for analogues are unavailable, limiting direct comparisons of conformational behavior in mass spectrometry.

Biological Activity

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride, with the CAS number 1260505-78-9, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN·2HCl. The compound features a brominated pyridine ring, which is significant for its reactivity and interaction with biological targets. The structure can be represented as follows:

- SMILES : CC(C1=C(C=NC=C1)Br)N

- InChIKey : DJYGWCCHLKHAHP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination. A common method includes reacting 3-bromopyridine with ethylamine under controlled conditions to yield the desired product. This process is crucial for producing high-purity compounds suitable for biological testing.

Anticancer Potential

Preliminary studies suggest that this compound exhibits activity against certain cancer cell lines. The compound's interaction with specific biological targets in medicinal chemistry indicates potential as an anticancer agent. While detailed mechanisms remain to be elucidated, compounds with brominated pyridine moieties have been associated with inhibition in various biological pathways, particularly those involved in cancer and neurological disorders .

The mechanism of action involves binding to specific receptors or enzymes related to disease pathways. Techniques such as surface plasmon resonance and fluorescence polarization are often employed to quantify these interactions and assess binding affinities. The presence of the bromine atom enhances the compound's reactivity, making it a valuable candidate for further exploration in drug development.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine | CHBrN | Enantiomeric form; potential differences in activity |

| 2-Amino-5-bromopyridine | CHBrN | Lacks ethyl group; different biological profile |

| 3-Bromopyridine | CHBrN | Simple structure; used as a precursor for other syntheses |

This table illustrates how variations in molecular structure can lead to differences in biological activity and pharmacological effects, emphasizing the need for targeted research on this compound.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promising results in various studies:

- Anticancer Activity : Studies have demonstrated selective cytotoxicity towards cancer cell lines, suggesting a potential role in cancer therapy .

- Binding Studies : Investigations into binding affinities have revealed interactions with key enzymes involved in metabolic pathways, indicating possible therapeutic applications.

- Pharmacological Profiling : Ongoing research aims to profile the pharmacodynamics and pharmacokinetics of this compound to better understand its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.